5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride
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Overview
Description
5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and carboxylic acid groups on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the hydrochloride salt . Another approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of fluorination and subsequent acidification to form the hydrochloride salt are likely employed on a larger scale .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid groups can participate in redox reactions, although specific examples for this compound are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium nitrite and hydrofluoric acid are commonly used.
Acid-Base Reactions: Hydrochloric acid is used to form the hydrochloride salt.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines .
Scientific Research Applications
5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its unique chemical properties make it useful in the development of new materials.
Biological Research: It can be used in studies involving fluorinated compounds and their biological activities.
Mechanism of Action
The mechanism of action of 5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride involves its interaction with molecular targets through its fluorine and carboxylic acid groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding and electrostatic interactions, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyridine-2,3-dicarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
5-Bromopyridine-2,3-dicarboxylic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its chlorinated and brominated analogues .
Properties
IUPAC Name |
5-fluoropyridine-2,3-dicarboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4.ClH/c8-3-1-4(6(10)11)5(7(12)13)9-2-3;/h1-2H,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTIFQVFXTXONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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